4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid
Description
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is a structurally complex molecule combining a quinoline core with a 4-oxobutanoic acid moiety. The quinoline ring is substituted at the 2-position with a 3,5-dimethylpiperidinyl group and at the 4-position with a methyl group, while the 6-position is linked via an amide bond to the 4-oxobutanoic acid backbone. The 4-oxobutanoic acid group may enhance solubility or serve as a bioisostere for carboxylic acids in drug design.
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(3,5-dimethylpiperidin-1-yl)-4-methylquinolin-6-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-13-8-14(2)12-24(11-13)19-9-15(3)17-10-16(4-5-18(17)23-19)22-20(25)6-7-21(26)27/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAUAUAIRONSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid” is the Genome polyprotein . This protein is found in the Hepatitis C virus genotype 1b (isolate BK).
Mode of Action
The compound interacts with the Genome polyprotein, which plays a crucial role in the life cycle of the Hepatitis C virus. The core protein of the polyprotein packages viral RNA to form a viral nucleocapsid, and promotes virion budding. It also modulates viral translation initiation by interacting with HCV IRES and 40S ribosomal subunit.
Biological Activity
4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C21H27N3O3
- Molecular Weight : 369.46 g/mol
- InChIKey : LIGVEIXTMMFXGY-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3,5-Dimethylpiperidine and 4-methylquinoline derivatives.
- Reagents : Use of coupling agents and solvents such as dimethylformamide (DMF).
- Methods : Various synthetic routes including amination and acylation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- MTT Assay Results : Compounds tested against the MCF-7 breast cancer cell line showed notable cytotoxicity, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like Doxorubicin .
The biological activity is believed to stem from multiple mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as MAPK/ERK and PI3K/Akt pathways .
Case Studies
-
Study on MCF-7 Cell Line :
- Objective : To evaluate the anticancer effects of synthesized derivatives.
- Methodology : MTT assay was performed after treating cells with various concentrations of the compound for 48 hours.
- Findings : Significant reduction in cell viability was noted with specific derivatives, suggesting their potential as anticancer agents .
- Mechanistic Insights :
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the piperidine moiety enhances the compound's ability to penetrate cellular membranes, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The structure of this compound suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with piperidine and quinoline structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .
Drug Development
The unique structure of this compound positions it as a promising lead compound for drug development targeting various diseases:
- Cancer : As noted, its anticancer properties warrant further investigation to develop targeted therapies.
- Neurological Disorders : Its neuroprotective potential could lead to new treatments for neurodegenerative diseases.
Pharmacological Studies
Pharmacological studies are essential to elucidate the mechanisms of action of this compound. Investigations into its binding affinity to specific receptors and enzymes involved in disease pathways will provide insights into its therapeutic efficacy.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests that the compound may mitigate neurodegeneration processes associated with Alzheimer's disease .
Chemical Reactions Analysis
Amide Bond Reactivity
The amide linkage between the quinoline and butanoic acid groups is a key reactive site.
Butanoic Acid Functionalization
The 4-oxobutanoic acid group participates in typical carboxylic acid reactions.
Quinoline Ring Reactivity
The quinoline core undergoes electrophilic substitution, influenced by the 4-methyl and 2-(3,5-dimethylpiperidin-1-yl) substituents.
| Reaction Type | Conditions | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 or C7 | Nitroquinoline derivative |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C5 or C7 | Haloquinoline derivative |
| Sulfonation | H₂SO₄, SO₃ | C8 | Sulfonic acid derivative |
-
Electronic effects : The 4-methyl group is electron-donating, directing electrophiles to C5 and C7. The 2-(3,5-dimethylpiperidin-1-yl) group is weakly electron-donating via resonance .
Piperidine Substituent Reactivity
The 3,5-dimethylpiperidine group may undergo alkylation or oxidation.
| Reaction Type | Conditions | Products |
|---|---|---|
| N-Alkylation | Alkyl halides, NaHCO₃ | Quaternary ammonium salts |
| Oxidation | KMnO₄/H⁺ | 3,5-dimethylpiperidine-N-oxide |
Stability and Degradation Pathways
| Factor | Effect |
|---|---|
| pH < 3 or > 10 | Amide hydrolysis dominates . |
| UV light | Quinoline ring degradation (photolysis) . |
| Oxidative conditions | Piperidine N-oxidation and quinoline ring cleavage . |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-oxobutanoic acid scaffold is a versatile platform for drug discovery, with modifications on the aromatic or heteroaromatic substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Functional Variations
4-(3-Chlorophenyl)-4-oxobutanoic acid (CAS 62903-14-4) Structure: Features a 3-chlorophenyl group attached to the 4-oxobutanoic acid. Properties: Molecular weight 212.63 g/mol, melting point 93–101°C, density 1.324 g/cm³ . Applications: Chlorinated aromatic groups often enhance target binding via hydrophobic interactions, though they may reduce aqueous solubility.
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Structure: Substituted with a 2,5-dimethylphenyl group. Properties: Molecular formula C₁₃H₁₆O₃, colorless crystalline solid . Applications: Methyl groups can improve metabolic stability by blocking oxidative sites.
4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid (SX2) Structure: Bromopyridinyl substitution linked via an amide bond. Properties: Molecular formula C₉H₉BrN₂O₃, SMILES O=C(Nc1ncc(Br)cc1)CCC(=O)O . Applications: Bromine atoms may facilitate halogen bonding with biological targets, enhancing potency.
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid Structure: Amino group at the 2-position and 4-chlorophenyl substitution. Applications: Acts as a prodrug for 7-chlorokynurenic acid, targeting the LAT1 system for CNS delivery .
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (Compound 24 in ) Structure: Dichlorophenyl substitution. Applications: Evaluated as a cyclooxygenase-2 (COX-2) inhibitor, demonstrating the role of halogenation in anti-inflammatory activity .
Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Q. What are best practices for resolving low reproducibility in biological assays involving this compound?
- Recommendations :
- Standardize cell lines/passage numbers.
- Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity.
- Use internal controls (e.g., staurosporine for cytotoxicity assays) .
Tables for Key Data
Q. Table 1. Representative Yields and Characterization Data
| Compound | Yield (%) | Melting Point (°C) | HRMS ([M+H]+) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| G13 | 31.29 | 194.7–195.6 | 491.20551 | 8.63 (quinoline H), 2.21 (CH3) |
| G15 | 42.67 | 195.9–196.4 | 561.17194 | 7.21 (Ar-H), 3.73 (piperazine H) |
Q. Table 2. Biological Activity of Selected Analogs
| Compound | Target | IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| G04 | Protease X | >100 | 7-CF3 substituent |
| G07 | Kinase Y | 17.55 | 4-Methoxyquinoline |
| G23 | Enzyme Z | <10 | Trifluoromethoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
